molecular formula C7H14O3S B1589154 3-Methoxybutyl Thioglycolate CAS No. 27431-39-6

3-Methoxybutyl Thioglycolate

Cat. No. B1589154
CAS RN: 27431-39-6
M. Wt: 178.25 g/mol
InChI Key: FVOSQWCSFOEXOP-UHFFFAOYSA-N
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Description

3-Methoxybutyl Thioglycolate (3-MBT) is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble, and flammable liquid with a strong odor. It can be synthesized from a variety of chemical precursors and is used in a wide range of biochemical, physiological, and lab experiments. 3-MBT is a popular choice for scientists due to its versatility and effectiveness.

Scientific Research Applications

Environmental Impact of Methoxy Compounds

Research on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol provides insights into the environmental fate of methoxy-containing compounds. Such studies are crucial for understanding the atmospheric chemistry of solvents and additives used in paints, inks, and fragrances. The identification of reaction products and their formation yields underlines the potential environmental transformations of methoxy derivatives (Aschmann, Arey, & Atkinson, 2011).

Pharmaceutical Applications

In the realm of pharmaceuticals, 3D printing technology has been employed to produce controlled release bilayer tablets, showcasing the innovative use of materials and methods in drug formulation and delivery. The study exemplifies how derivatives of chemical compounds, including methoxy groups, could be utilized in creating novel drug delivery systems (Khaled, Burley, Alexander, & Roberts, 2014).

Wine Quality and Flavor

Research into the impact of closure and packaging type on 3-alkyl-2-methoxypyrazines in wine underscores the significance of methoxy derivatives in influencing wine quality. These compounds are integral to the flavor profile of certain wines, with studies focusing on how various factors affect their concentration during aging (Blake et al., 2009).

Biosynthetic Pathways

The design of a novel biosynthetic pathway for producing chiral 3-hydroxyacids, including 3-hydroxy-γ-butyrolactone, from biomass illustrates the application of methoxy and thioglycolate derivatives in synthesizing valuable chemicals. This research highlights the potential of bioengineering in creating sustainable pathways for producing industrial chemicals (Martin et al., 2013).

properties

IUPAC Name

3-methoxybutyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOSQWCSFOEXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CS)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475526
Record name 3-Methoxybutyl Thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybutyl Thioglycolate

CAS RN

27431-39-6
Record name 3-Methoxybutyl Thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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